![molecular formula C14H22FN3 B1519556 1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine CAS No. 1019553-69-5](/img/structure/B1519556.png)
1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine
Overview
Description
1-(2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)ethan-1-amine, also known as 1-(2-fluoro-5-ethylpiperazin-1-yl)ethane-1-amine, is a novel compound with potential applications in the pharmaceutical industry and other scientific research fields. It is a member of the piperazine family, which is composed of nitrogen-containing compounds with a variety of uses, such as in pharmaceuticals, polymers, and pesticides. 1-(2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)ethan-1-amine has unique properties that make it a promising candidate for further research.
Scientific Research Applications
Polymers in Biological Applications
Endosomolytic Polymers : Poly(amido-amine)s (PAAs) carrying amino and carboxyl groups were prepared and evaluated for various biological properties. Their cytotoxicity varied based on the basicity of the amino groups, and they displayed pH-dependent haemolysis, suggesting potential use in drug delivery or as a component in biomedical materials (Ferruti et al., 2000).
Antimicrobial Research
Antimicrobial Activity of Eperezolid-like Molecules : Synthesis and evaluation of several compounds derived from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline showed high anti-Mycobacterium smegmatis activity, indicating their potential as antimicrobial agents (Yolal et al., 2012).
Enantiopure Ligands in Catalysis
Catalytic Enantioselective Addition of Diethylzinc : Research on the lithium perchlorate-induced ring opening of (S)-triphenylethylene oxide with secondary amines like N-methylpiperazine resulted in high enantioselectivity, showcasing the application of these compounds in asymmetric catalysis (Solà et al., 1998).
Inhibitory and Anti-inflammatory Activities
Inhibitors of 15-Lipoxygenase : Compounds derived from 1-methylpiperazine and 1-ethylpiperazine were synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing significant inhibitory activity and suggesting their potential in the treatment of diseases related to oxidative stress (Asghari et al., 2016).
Imaging and Diagnostic Applications
Fluorescent Imaging with Naphthalimide Polymers : Novel polymers with naphthalimide pendant groups were developed for fluorescent imaging applications. Their fluorescence could be modulated by protonation processes, indicating their potential use in creating fluorescent patterned images for diagnostic purposes (Tian et al., 2002).
properties
IUPAC Name |
1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN3/c1-3-17-6-8-18(9-7-17)14-5-4-12(15)10-13(14)11(2)16/h4-5,10-11H,3,6-9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIHYQVHUYKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



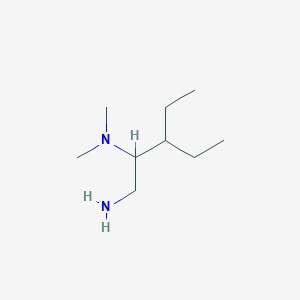
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)
![Isopropyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1519476.png)
![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)
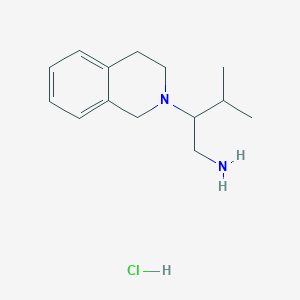
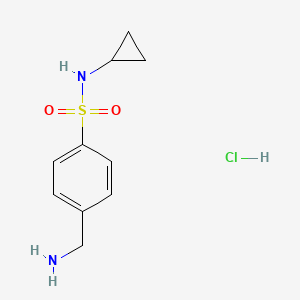
![(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1519482.png)
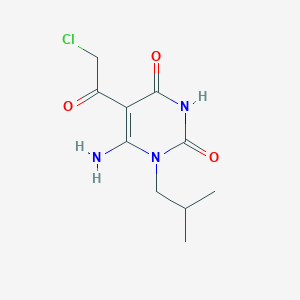
![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)
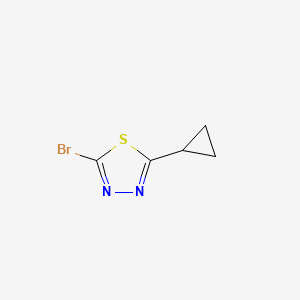
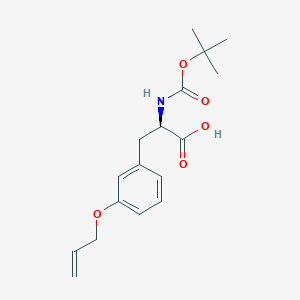
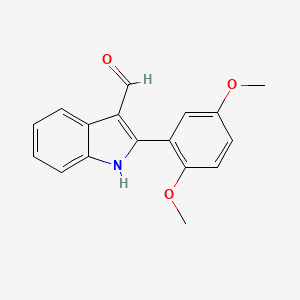
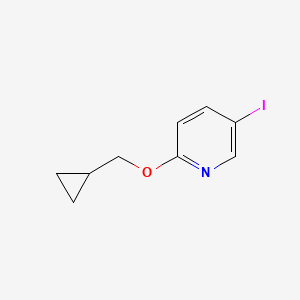
![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)